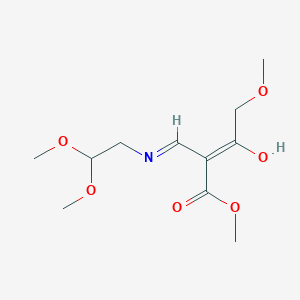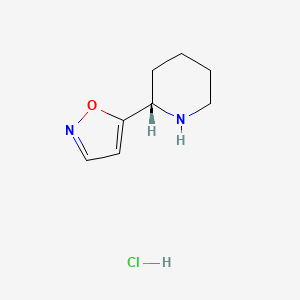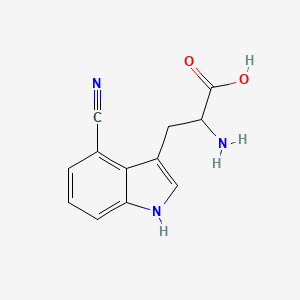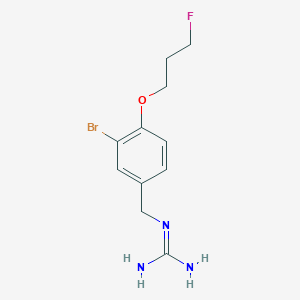
Guanidine, N-((3-bromo-4-(3-fluoropropoxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine is a radiolabeled compound used primarily in medical imaging and diagnostic applications. The presence of the fluorine-18 isotope allows for positron emission tomography (PET) imaging, making it a valuable tool in the detection and study of various diseases, including cancer and neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine typically involves multiple steps:
Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to nucleophilic substitution with a fluorine-18 labeled reagent to introduce the fluoranylpropoxy group.
Guanidination: The final step involves the reaction of the fluorinated intermediate with a guanidine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis modules and high-purity reagents ensures the consistent production of the radiolabeled compound with high specific activity and radiochemical purity.
Chemical Reactions Analysis
Types of Reactions
2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution often involves reagents like potassium fluoride and cesium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine has a wide range of scientific research applications:
Chemistry: Used as a radiolabeled tracer in studying reaction mechanisms and kinetics.
Biology: Employed in imaging studies to track biological processes and molecular interactions.
Medicine: Utilized in PET imaging for the diagnosis and monitoring of diseases such as cancer, Alzheimer’s disease, and cardiovascular conditions.
Industry: Applied in the development of new diagnostic agents and therapeutic compounds.
Mechanism of Action
The mechanism of action of 2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine involves its interaction with specific molecular targets in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, producing gamma rays that are detected by PET scanners. This allows for high-resolution imaging of the distribution and concentration of the compound in the body, providing valuable information about the underlying biological processes and disease states.
Comparison with Similar Compounds
Similar Compounds
2-[[3-bromo-4-(3-fluoranylpropoxy)phenyl]methyl]guanidine: Similar structure but lacks the radiolabeled fluorine-18 isotope.
2-[[3-bromo-4-(3-(19F)fluoranylpropoxy)phenyl]methyl]guanidine: Contains the stable fluorine-19 isotope instead of fluorine-18.
2-[[3-chloro-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine: Substitutes the bromine atom with a chlorine atom.
Uniqueness
The uniqueness of 2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine lies in its radiolabeled fluorine-18 isotope, which enables PET imaging. This property distinguishes it from similar compounds that do not possess radiolabeling, making it a valuable tool in medical diagnostics and research.
Properties
IUPAC Name |
2-[[3-bromo-4-(3-fluoropropoxy)phenyl]methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3O/c12-9-6-8(7-16-11(14)15)2-3-10(9)17-5-1-4-13/h2-3,6H,1,4-5,7H2,(H4,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYULQCDNUYJBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037359-46-8 |
Source


|
| Record name | LMI-1195 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037359468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUBROBENGUANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCG95AYX3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
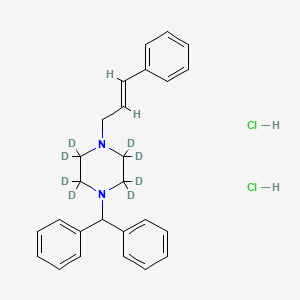
![3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12299876.png)
![Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine](/img/structure/B12299889.png)
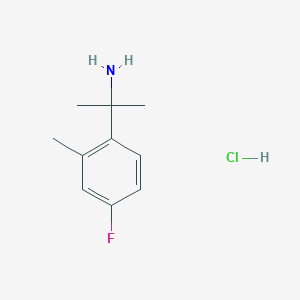
![6-[[4-Carboxy-8a-[4,5-dihydroxy-3-[3-hydroxy-6-methyl-4,5-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299901.png)
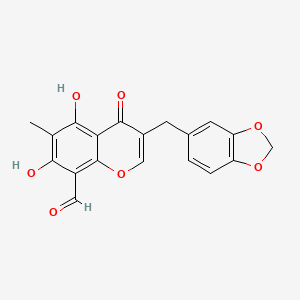
![6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12299919.png)
![N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12299922.png)
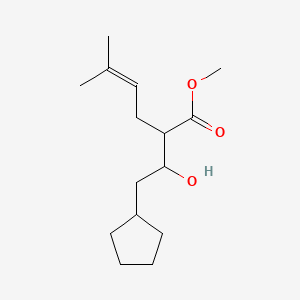
![[7-(3,5-dihydroxyphenyl)-1-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12299942.png)
